6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methylthio group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor with a cyclopropyl group, followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[2-(methylthio)-3-pyridinyl]methanone
- 3-Cyano-6-cyclopropyl-2-(methylthio)isonicotinic acid
Uniqueness
6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous.
Properties
Molecular Formula |
C11H9F3N2S |
---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
6-cyclopropyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9F3N2S/c1-17-10-7(5-15)8(11(12,13)14)4-9(16-10)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
PUTKUNGNWIEJGH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Origin of Product |
United States |
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